molecular formula C12H18N2O2 B3102096 tert-Butyl 6,7-dihydro-1H-pyrrolo[3,2-c]pyridine-5(4H)-carboxylate CAS No. 1414958-79-4

tert-Butyl 6,7-dihydro-1H-pyrrolo[3,2-c]pyridine-5(4H)-carboxylate

Cat. No.: B3102096
CAS No.: 1414958-79-4
M. Wt: 222.28
InChI Key: UNZQCIQMMSQIKM-UHFFFAOYSA-N
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Description

tert-Butyl 6,7-dihydro-1H-pyrrolo[3,2-c]pyridine-5(4H)-carboxylate is a bicyclic heterocyclic compound featuring a pyrrolo[3,2-c]pyridine scaffold with a tert-butyl carbamate protecting group at the 5-position. This structure is pivotal in medicinal chemistry, serving as a key intermediate in synthesizing bioactive molecules, including kinase inhibitors and cardiovascular agents. The tert-butyloxycarbonyl (Boc) group enhances solubility and stability during synthetic processes, making the compound a versatile building block in drug discovery pipelines .

Properties

IUPAC Name

tert-butyl 1,4,6,7-tetrahydropyrrolo[3,2-c]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)14-7-5-10-9(8-14)4-6-13-10/h4,6,13H,5,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNZQCIQMMSQIKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1414958-79-4
Record name tert-butyl 1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine-5-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 6,7-dihydro-1H-pyrrolo[3,2-c]pyridine-5(4H)-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridine derivative with a suitable amine, followed by cyclization and esterification to introduce the tert-butyl ester group. The reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These processes often include the use of automated reactors, continuous flow systems, and advanced purification techniques to achieve high efficiency and consistency in product quality .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6,7-dihydro-1H-pyrrolo[3,2-c]pyridine-5(4H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl 6,7-dihydro-1H-pyrrolo[3,2-c]pyridine-5(4H)-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 6,7-dihydro-1H-pyrrolo[3,2-c]pyridine-5(4H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific derivatives and their intended applications .

Comparison with Similar Compounds

tert-Butyl 1-methyl-6,7-dihydro-1H-pyrrolo[3,2-c]pyridine-5(4H)-carboxylate (CAS 1196154-76-3)

  • Molecular Formula : C₁₃H₂₀N₂O₂
  • Molecular Weight : 236.31
  • Key Difference : Methyl group at the pyrrolo nitrogen (position 1).
  • This modification could enhance metabolic stability in vivo compared to the unmethylated parent compound .

tert-Butyl 2-bromo-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate (CAS 949922-62-7)

  • Molecular Formula: C₁₂H₁₆BrNO₂S
  • Molecular Weight : 318.23
  • Key Difference: Thieno[3,2-c]pyridine core (sulfur atom replacing pyrrolo nitrogen) and bromine at position 2.
  • Impact : The thiophene ring introduces electron-withdrawing properties, altering electronic distribution. The bromine atom enables cross-coupling reactions (e.g., Suzuki or Buchwald–Hartwig), making this derivative valuable for late-stage functionalization .

Functional Group Modifications

tert-Butyl 7-hydroxy-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate (CAS 339056-28-9)

  • Molecular Formula: C₁₂H₁₇NO₃S
  • Molecular Weight : 255.33
  • Key Difference : Hydroxyl group at position 5.
  • Impact : The hydroxyl group enhances hydrophilicity and hydrogen-bonding capacity, improving solubility in polar solvents. This feature is advantageous for pharmacokinetic optimization in drug candidates .

tert-Butyl 4-(4-nitrophenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate

  • Molecular Formula : C₁₈H₁₉N₃O₄S
  • Key Difference : 4-Nitrophenyl substituent at position 3.
  • Impact : The nitro group is a strong electron-withdrawing moiety, increasing electrophilicity of the aromatic ring. This derivative is useful in reduction reactions to generate amines or in nucleophilic aromatic substitutions .

Core Heterocycle Replacements

tert-Butyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate (CAS 733757-89-6)

  • Molecular Formula : C₁₁H₁₆N₄O₂
  • Key Difference : Pyrazolo[4,3-c]pyridine core (two adjacent nitrogen atoms).

tert-Butyl 3-(aminomethyl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate (CAS 1251000-58-4)

  • Key Difference: Aminomethyl group at position 3.
  • Impact : The primary amine enables facile conjugation with carboxylic acids or carbonyl compounds, expanding utility in prodrug design or targeted delivery systems .

Biological Activity

tert-Butyl 6,7-dihydro-1H-pyrrolo[3,2-c]pyridine-5(4H)-carboxylate (CAS No. 1414958-79-4) is a heterocyclic compound notable for its pyrrolo[3,2-c]pyridine core structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₁₈N₂O₂
  • IUPAC Name : tert-butyl 1,4,6,7-tetrahydro-5H-pyrrolo[3,2-c]pyridine-5-carboxylate
  • Purity : 97%
  • Molecular Weight : 222.29 g/mol

The presence of the tert-butyl group enhances the compound's stability and solubility, making it a valuable intermediate in various chemical reactions .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. It can modulate the activity of enzymes or receptors, leading to various biological effects. The precise molecular targets vary based on the derivatives formed from this compound.

Anticancer Properties

Research has indicated that derivatives of this compound may exhibit significant anticancer activity . For instance, studies have shown that certain pyrrolo[3,2-c]pyridine derivatives can inhibit tumor cell proliferation by inducing cell cycle arrest and apoptosis in cancer cell lines .

Case Study: Antitumor Activity

In a study evaluating the biological activity of pyrrolo[3,2-c]pyridine derivatives:

  • Compound Tested : A derivative similar to this compound.
  • Cell Lines Used : Human cancer cell lines including HeLa and L929.
  • Findings : The derivative exhibited IC50 values ranging from 4.9 to 7.6 µM against various tumor cells, indicating potent antitumor activity .

Antimicrobial Activity

Another area of interest is the antimicrobial properties of this compound. Some derivatives have demonstrated effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of critical metabolic pathways.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
1-tert-butyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-oneStructureAnticancer
7-tert-butyl-6-(4-chloro-phenyl)-2-thioxo-2,3-dihydro-1H-pyrido[2,3-d]pyrimidin-4-oneStructureAntimicrobial

The unique structural features of this compound contribute to its distinct biological activities compared to similar compounds .

Synthetic Routes

The synthesis typically involves cyclization reactions with appropriate precursors under controlled conditions. One common method includes:

  • Reaction of a pyridine derivative with an amine.
  • Cyclization followed by esterification to introduce the tert-butyl group.

Research Applications

This compound serves as an intermediate in:

  • Organic synthesis.
  • Development of novel therapeutic agents.
  • Production of fine chemicals.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing tert-butyl 6,7-dihydro-1H-pyrrolo[3,2-c]pyridine-5(4H)-carboxylate, and how do reaction conditions influence yield?

  • Methodology : A common approach involves reacting tert-butyl nitrite with 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine derivatives in the presence of Cu(I)Br in DMF at 50°C for 3 hours, achieving yields of ~74% (ice-cooling critical for byproduct suppression) . Alternative routes use cyanamide and sulfur in pyridine with tert-butyl 4-oxopiperidine-1-carboxylate under reflux, though yields vary based on stoichiometry and purification steps .
  • Data Comparison :

MethodCatalystSolventTemp (°C)Yield
Cu(I)Brtert-butyl nitriteDMF5074.2%
Cyanamide/SulfurPyridineReflux100–130~65%

Q. How can the molecular structure of this compound be confirmed post-synthesis?

  • Techniques : Single-crystal X-ray diffraction (e.g., using SHELX programs for refinement) provides definitive structural confirmation, with parameters like mean C–C bond length (0.003 Å) and R factor (<0.06) ensuring accuracy . Complementary methods include NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to verify functional groups and molecular weight.

Q. What safety precautions are essential when handling this compound in the laboratory?

  • Hazard Mitigation : The compound exhibits acute toxicity (oral, dermal) and causes severe eye irritation. Use fume hoods, wear nitrile gloves, and employ respiratory protection (e.g., N95 masks) during synthesis. Store in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How does this compound serve as a key intermediate in pharmaceutical synthesis?

  • Application : It is a precursor in clopidogrel and prasugrel synthesis. For example, stereoselective coupling with methyl α-bromo-2-chlorophenyl acetate under Mg/THF yields thieno[3,2-c]pyridine derivatives, which are resolved using chiral reagents like camphor-10-sulfonic acid to isolate active enantiomers .
  • Mechanistic Insight : The tert-butyloxycarbonyl (Boc) group enhances solubility during coupling reactions and is later cleaved under acidic conditions (e.g., HCl/EtOAc) to expose reactive amines for downstream functionalization .

Q. What strategies resolve contradictions in reported synthetic yields for this compound?

  • Analysis : Discrepancies arise from purification methods (e.g., column chromatography vs. recrystallization) and catalyst efficiency (Cu(I)Br vs. CuCl). Systematic optimization using Design of Experiments (DoE) can identify critical factors (e.g., reaction time, stoichiometry). For example, extending reaction time from 3 to 5 hours in DMF improves yield by 8–10% but risks side-product formation .

Q. How is this compound utilized in PROTACs (Proteolysis-Targeting Chimeras) development?

  • Functional Role : The Boc-protected amine is coupled with photoactive ligands (e.g., methyl terephthalate) via HATU/DIPEA-mediated amidation to create degraders targeting specific proteins. Post-coupling, Boc deprotection exposes primary amines for E3 ligase recruitment .
  • Efficacy Metrics : Degradation efficiency (DC₅₀) is assessed via Western blotting, with linker length and rigidity (from the pyrrolopyridine core) influencing target engagement .

Q. What computational or experimental methods validate its stability under varying pH and temperature conditions?

  • Approach : Accelerated stability studies (40°C/75% RH for 6 months) combined with HPLC monitoring quantify degradation products. DFT calculations predict hydrolysis susceptibility at the Boc group, guiding storage recommendations (pH 6–7 buffers preferred) .

Methodological Resources

  • Crystallography : Use SHELXL for refining X-ray data; ensure data-to-parameter ratio >15.0 for reliability .
  • Synthesis Optimization : Employ reaction calorimetry to monitor exothermic steps (e.g., nitrite additions) and prevent thermal runaway .
  • Analytical Validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals in the dihydro-pyrrolopyridine region .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 6,7-dihydro-1H-pyrrolo[3,2-c]pyridine-5(4H)-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 6,7-dihydro-1H-pyrrolo[3,2-c]pyridine-5(4H)-carboxylate

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